molecular formula C10H11N3OS B1330076 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one CAS No. 22721-36-4

5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

Cat. No.: B1330076
CAS No.: 22721-36-4
M. Wt: 221.28 g/mol
InChI Key: DXLFRWQJBROIJS-UHFFFAOYSA-N
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Description

5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one, also known as 5-AMT, is a synthetic organic compound that has found a wide range of applications in scientific research. It is a heterocyclic compound that is composed of nitrogen, sulfur, and carbon atoms, and is classified as an aromatic compound. 5-AMT is a versatile compound that can be used as a building block for more complex molecules, as a catalyst for chemical reactions, and as a tool for studying the behavior of complex molecules.

Scientific Research Applications

Microwave-Assisted Synthesis

One study presents a microwave-assisted, one-pot synthesis technique involving compounds related to 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one. This method includes a multistep intramolecular transformation, demonstrating the compound's utility in efficient synthesis processes (Cole, Kultgen, & Henderson, 2009).

Microbiological Activity

Another study explores the microbiological activity of derivatives of compounds similar to this compound. It highlights the significant activity of these compounds against various microorganisms, indicating potential applications in microbiology and pharmaceutical research (Daci-Ajvazi, Govori, & Omeragiq, 2011).

Conformationally Constrained Tryptophan Derivatives

Research into conformationally constrained tryptophan derivatives, which includes structures related to this compound, has been conducted. These derivatives are designed for peptide and peptoid conformation elucidation studies, emphasizing the compound's role in biochemical and medicinal chemistry research (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Cycloaddition Reactions

The compound's utility in cycloaddition reactions is also highlighted, showcasing its potential in creating diverse heterocyclic structures. This suggests applications in synthetic chemistry, particularly in the synthesis of complex organic compounds (Hoff & Blok, 1975).

Antitumor and Antiviral Activity

Several studies focus on the antitumor and antiviral activities of related compounds, suggesting that this compound could play a role in the development of new therapeutic agents. These studies underline the compound's potential in drug discovery and development, especially in oncology and virology (Wang et al., 1997), (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Properties

IUPAC Name

11-amino-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-5-12-9-8(10(14)13(5)11)6-3-2-4-7(6)15-9/h2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLFRWQJBROIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177258
Record name 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22721-36-4
Record name 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022721364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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